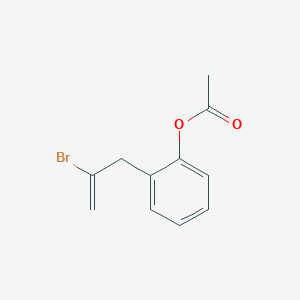

![molecular formula C8H4ClN3 B1291006 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 920966-02-5](/img/structure/B1291006.png)

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Descripción general

Descripción

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (4-Cl-PPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in a variety of chemical syntheses, such as the synthesis of organic molecules and polymers, as well as biochemical and physiological experiments. 4-Cl-PPCN has been studied extensively for its potential to be used in a variety of applications, including drug delivery and drug targeting. In

Aplicaciones Científicas De Investigación

Immunomodulation

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: derivatives have been studied as potential immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in the immune system by modulating inflammatory and immune mediators. Inhibitors of JAK3 are being researched for their potential to treat immune diseases, such as those related to organ transplantation. The compound’s ability to inhibit JAK3 can help in controlling the immune response, making it a valuable asset in the field of immunology.

Anti-inflammatory Applications

The same properties that make this compound an effective immunomodulator also suggest its use in anti-inflammatory therapies . By targeting JAK3, it can potentially reduce the activity of cytokines and other pro-inflammatory agents, which is beneficial in treating conditions like rheumatoid arthritis and psoriasis.

Antidiabetic Activity

Research has indicated that derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile may have applications in reducing blood glucose levels . This could be particularly beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia.

Oncology Research

In cancer research, the compound has been evaluated for its effects on colony formation in cancer cells . The ability to inhibit cell proliferation suggests that it could be used in developing treatments that target cancer cell growth, making it a promising candidate for further oncological studies.

Biological Material Research

This compound has been utilized as a biochemical reagent, which can serve as a biological material or organic compound for life science-related research . Its properties may be useful in studying biological processes and developing new biochemical assays.

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex molecules . Its chemical structure allows for various substitutions that can lead to the creation of novel compounds with potential therapeutic applications.

Drug Discovery

As a part of chemical libraries, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is used in high-throughput screening to identify active compounds against various biological targets . This process is crucial in the early stages of drug discovery and development.

Pharmacological Studies

The compound’s interaction with different enzymes and receptors can be studied to understand its pharmacological profile . This includes its metabolism, bioavailability, and potential side effects, which are essential aspects of preclinical drug development.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit jak3, a member of the janus kinase family .

Mode of Action

It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition .

Result of Action

Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .

Action Environment

It’s recommended to store similar compounds under inert gas and avoid air exposure .

Propiedades

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYGKPKPBWOTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640137 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

CAS RN |

920966-02-5 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

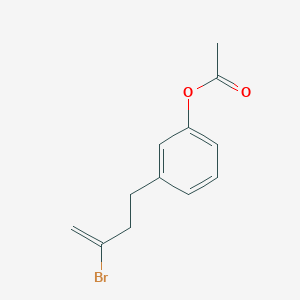

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

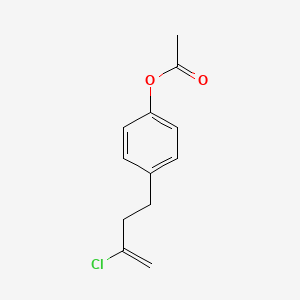

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)